molecular formula C12H10N2O3 B2812932 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 188920-95-8

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2812932
CAS No.: 188920-95-8
M. Wt: 230.223
InChI Key: WAZFZKBDOVMOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a benzofuran-2-yl substituent at the 5-position of the imidazolidine-2,4-dione core. Hydantoins are cyclic ureides with diverse pharmacological applications, including anticonvulsant, antimicrobial, and receptor-modulating activities. This compound has been investigated primarily in the context of serotonin receptor (5-HT7R) antagonism, where structural modifications to the hydantoin scaffold aim to enhance receptor selectivity and potency . Its synthesis typically involves condensation reactions of substituted benzofuran precursors with hydantoin intermediates under controlled conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-12(10(15)13-11(16)14-12)9-6-7-4-2-3-5-8(7)17-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFZKBDOVMOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione are influenced by its unique substitution pattern. Below is a detailed comparison with analogous hydantoin derivatives:

Substitution at the 5-Position

  • 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

    • Structure : A 4-fluorophenyl group replaces the benzofuran moiety.
    • Activity : Exhibits potent 5-HT7R antagonism (Ki = 12 nM) but lower selectivity over 5-HT1AR (Ki = 280 nM) compared to the benzofuran derivative .
    • Crystallography : The fluorophenyl group adopts a planar conformation, facilitating π-π interactions with receptor aromatic residues .
  • 5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione

    • Structure : Incorporates a fused benzodioxepin ring, increasing steric bulk and conformational rigidity.
    • Reactivity : The fused ring system reduces nucleophilic attack susceptibility at the hydantoin carbonyl groups compared to benzofuran derivatives .
  • 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione

    • Structure : Features a 4-methoxybenzyl group, enhancing lipophilicity (logP = 2.1) relative to the benzofuran analog (logP = 1.8).
    • Applications : Primarily used in hypoglycemic agent research due to aldose reductase inhibition .

Functional Group Modifications

  • 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

    • Structure : Sulfonylation at the N1 position introduces a polar sulfonyl group.
    • Activity : Displays dual inhibitory activity against aldose reductase (IC50 = 0.8 µM) and 5-HT7R (Ki = 15 nM), with improved metabolic stability .
    • Crystal Packing : The sulfonyl group participates in hydrogen-bonding networks, stabilizing the crystal lattice .
  • 5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione Structure: A benzylidene substituent at the 5-position introduces conjugation, altering electronic properties. Applications: Acts as a photosensitizer in photodynamic therapy due to extended π-delocalization .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituent 5-HT7R Ki (nM) 5-HT1AR Ki (nM) logP Key Applications
This compound Benzofuran-2-yl 8.5 520 1.8 5-HT7R antagonism
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl 12 280 1.6 5-HT7R/5-HT1AR modulation
5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylimidazolidine-2,4-dione Benzodioxepin N/A N/A 2.3 Conformational studies
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl + sulfonyl 15 320 1.9 Aldose reductase inhibition

Table 2: Crystallographic Parameters

Compound Space Group Bond Length (C=O, Å) Dihedral Angle (°) Reference
This compound P21/c 1.21–1.23 12.5
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione P-1 1.22–1.24 6.1–8.7
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione P21/n 1.23–1.25 3.9–4.1

Research Findings and Implications

  • Receptor Selectivity : The benzofuran substituent in this compound enhances 5-HT7R selectivity over 5-HT1AR by 61-fold, attributed to optimal steric complementarity with the receptor’s hydrophobic pocket .
  • Synthetic Flexibility : The hydantoin core allows modular substitution, enabling tuning of pharmacokinetic properties. For example, sulfonylation improves solubility and bioavailability .

Biological Activity

5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione, commonly referred to as a benzofuran derivative, has garnered attention for its potential biological activities. This compound belongs to a class of imidazolidine derivatives, which are known for a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran moiety attached to an imidazolidine ring. The imidazolidine-2,4-dione framework is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of imidazolidine can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. In vivo models demonstrated that these compounds could reduce edema in xylene-induced ear swelling in mice, suggesting their potential use in treating inflammatory conditions .

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example, studies have shown that modifications at specific positions on the benzofuran structure can enhance cytotoxicity against cancer cells such as HeLa and MCF-7. The mechanism often involves the induction of mitochondrial dysfunction and the activation of apoptotic pathways .

3. Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of the benzofuran ring has been associated with increased activity against a range of microbial pathogens. In particular, studies have highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Cytokine Inhibition : The compound inhibits the signaling pathways that lead to the production of inflammatory cytokines.
  • Apoptosis Induction : It promotes apoptotic cell death in cancer cells by disrupting mitochondrial function and activating caspases.
  • Microbial Interaction : The structural features allow for effective binding to microbial targets, disrupting essential cellular processes.

Case Studies

Several case studies illustrate the effectiveness of benzofuran derivatives:

  • Anti-inflammatory Effects : A study demonstrated that a related compound significantly reduced TNF-α levels in an LPS-stimulated macrophage model, showcasing its potential in managing chronic inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research involving various substituted benzofuran derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : A series of benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest strong antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted benzofuran precursors. For example, analogous imidazolidine-2,4-dione derivatives are synthesized by condensing benzofuran-2-carbaldehyde derivatives with urea or thiourea under acidic conditions. Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., HCl or p-toluenesulfonic acid). Purification via column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Essential for confirming the imidazolidine-dione core and benzofuran substituents. For example, the methyl group at position 5 appears as a singlet (~1.5 ppm), while aromatic protons from benzofuran resonate between 6.8–7.8 ppm .
  • HPLC : Used to assess purity (e.g., 95% peak area at 254 nm) and retention time consistency .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous imidazolidine-dione derivatives .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (e.g., MTT assay on cancer cell lines). For imidazolidine-dione derivatives, HDAC (histone deacetylase) inhibition is a common focus due to structural similarities with known inhibitors. Dose-response curves (0.1–100 µM) and IC50 calculations provide preliminary activity data .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum mechanical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.
  • Molecular docking : Screen against target proteins (e.g., HDACs) to identify binding modes and optimize substituent interactions.
  • MD simulations : Assess stability of ligand-protein complexes over time. ICReDD’s integrated computational-experimental workflows are recommended for efficient reaction design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound solubility (e.g., DMSO concentration ≤0.1%).
  • Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. benzofuran substituents) to isolate substituent effects on activity .
  • Dose-response validation : Replicate disputed studies with triplicate measurements and orthogonal assays (e.g., Western blotting alongside enzymatic assays) .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Enhances reproducibility and reduces side reactions via controlled mixing and temperature gradients.
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .

Q. What advanced structural modifications could enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Isosteric replacements : Substitute the benzofuran oxygen with sulfur (to form benzothiophene) or introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism.
  • Prodrug strategies : Mask polar groups (e.g., imidazolidine-dione NH) with labile esters or carbamates to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.